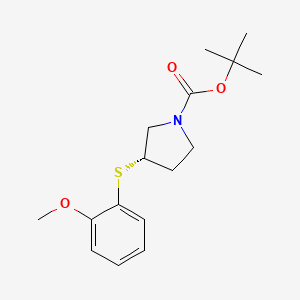![molecular formula C22H21ClN2O4S B2868047 8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866811-99-6](/img/structure/B2868047.png)
8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a bicyclic structure containing oxygen and nitrogen atoms . The benzenesulfonyl group is a common functional group in organic chemistry, consisting of a benzene ring attached to a sulfonyl group. The 6-chloroquinolin-4-yl group is a quinoline ring, which is a type of heterocyclic aromatic compound, with a chlorine atom attached at the 6-position .Applications De Recherche Scientifique
Aziridination and Cycloaddition Reactions
This compound has been explored for its role in aziridination and 1,3-dipolar cycloaddition reactions. For instance, the synthesis of diazadispirodecanes and triazadispirododecanes through aziridination using specific quinazolin-4(3H)-ones demonstrates the compound's utility in creating structurally complex and stereochemically defined scaffolds, which are valuable in medicinal chemistry and material science (Albar, Fawcett, & Russell, 1997).
Crystal Structure Analysis
Research on the crystal structure of related 1,4-dioxa-8-azaspiro derivatives has revealed insights into the molecular geometry, intramolecular interactions, and the stability of these compounds. Studies have shown how the dioxa-2-azaspiro ring adopts a planar configuration, contributing to the molecule's overall conformation and potential reactivity (Fun, Quah, Huang, & Yu, 2011).
Spiroketalization and Orientational Effects
The influence of substituent groups on the course of spiroketalization reactions has been another area of research. Studies have demonstrated how the phenylsulfonyl group can affect the thermal cyclization process, leading to the preferential formation of specific stereoisomers. This knowledge is crucial for the design and synthesis of novel compounds with desired stereochemical properties (Alzérreca, Avilés, Collazo, & Prieto, 1990).
Phosphazene Derivatives
The compound's framework has been utilized in the synthesis of phosphazene derivatives, showcasing its versatility in forming compounds with potential applications in materials science and as ligands in coordination chemistry. The synthesis of spiro-crypta phosphazene derivatives highlights the compound's role in creating multifunctional materials with unique chemical and physical properties (Kılıç et al., 2009).
Synthesis of Spiroacetal Enol Ethers
The stereoselective synthesis of spiroacetal enol ethers from this compound underlines its importance in organic synthesis, particularly in the creation of enol ethers with specific stereochemistry. This research contributes to the development of methodologies for synthesizing complex molecular architectures, which are significant in the discovery of new drugs and materials (Toshima, Aramaki, Yoshinori, Inamura, & Ichihara, 1998).
Propriétés
IUPAC Name |
8-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c23-16-6-7-19-18(14-16)21(25-10-8-22(9-11-25)28-12-13-29-22)20(15-24-19)30(26,27)17-4-2-1-3-5-17/h1-7,14-15H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSROBGCFVANLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


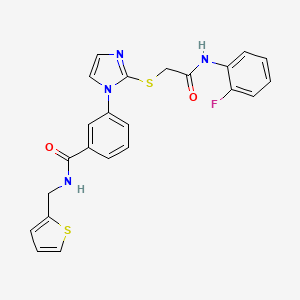
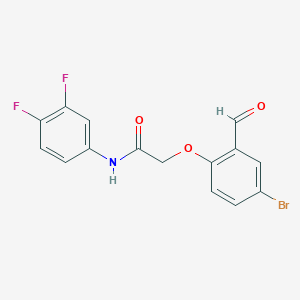
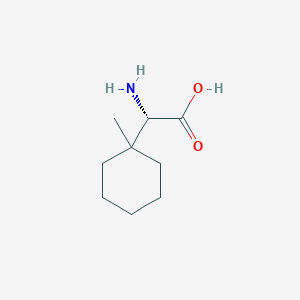
![4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile](/img/structure/B2867972.png)
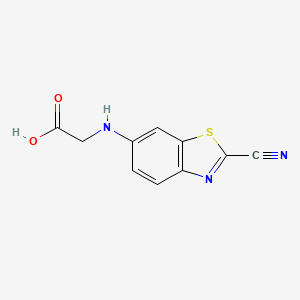
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2867974.png)
![4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2867975.png)
![4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2867977.png)
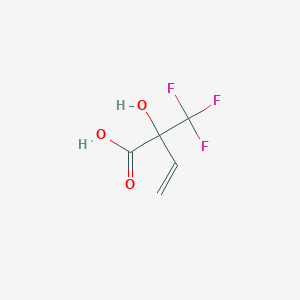
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2867980.png)
![N-(2,4-difluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2867983.png)
![2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2867984.png)
